molecular formula C26H28N2O5 B1426556 N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide CAS No. 141353-76-6

N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide

Cat. No. B1426556
M. Wt: 448.5 g/mol
InChI Key: WUWYDYFXHWMIJI-UHFFFAOYSA-N
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Description

N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide is a useful research compound. Its molecular formula is C26H28N2O5 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity and Cytotoxicity

  • Research has demonstrated that certain carbazole derivatives, including N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, exhibit notable antimicrobial activity against a range of bacterial and fungal species. Additionally, these compounds were evaluated for their cytotoxic effects, with some showing lower cytotoxic activity against NIH/3T3 cells (Kaplancıklı et al., 2012).

Synthesis and Bioactivity

  • Novel carbazole derivatives, including 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3,2 λ5-oxazaphosphole 2-oxides, were synthesized and screened for antifungal and antibacterial activity, exhibiting moderate activity (Srinivasulu et al., 2007).

Cytotoxicity Against Cancer Cells

  • Carbazole-based compounds such as 1-(3'-(9H-carbazol-4-yloxy)-2'-hydroxypropyl)-3-aryl-1H-pyrazole-5-carboxylic acid derivatives have been synthesized and tested for their cytotoxicity against various cancer cell lines, showing the ability to suppress tumor cancer cell growth (Nagarapu et al., 2010).

Pharmacological Assessment

  • Certain acetamide derivatives with a carbazole nucleus have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, demonstrating activities comparable with standard drugs (Rani et al., 2016).

Crystal Structure Analysis

  • The crystal structure of compounds like carvedilol dihydrogen phosphate hemihydrate, which contain the carbazole system, has been analyzed, revealing significant details about the interactions within the crystal structure (Chernyshev et al., 2009).

Metabolism Studies

  • Studies on the comparative metabolism of chloroacetamide herbicides and related metabolites in human and rat liver microsomes provide insights into the metabolic pathways and differences between species (Coleman et al., 2000).

properties

IUPAC Name

N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-18(29)28(14-15-32-24-12-6-5-11-23(24)31-2)16-19(30)17-33-25-13-7-10-22-26(25)20-8-3-4-9-21(20)27-22/h3-13,19,27,30H,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWYDYFXHWMIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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